2-chloro-N-[2-(4-methylphenoxy)phenyl]acetamide
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Overview
Description
“2-chloro-N-[2-(4-methylphenoxy)phenyl]acetamide” is a chemical compound with the CAS Number: 861433-32-1 . It has a molecular weight of 275.73 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H14ClNO2/c1-11-6-8-12(9-7-11)19-14-5-3-2-4-13(14)17-15(18)10-16/h2-9H,10H2,1H3,(H,17,18) . In the molecule, the methoxy group lies very close to the plane of the phenyl ring while the acetamido group is twisted out of this plane . In the crystal, a three-dimensional structure is generated by N—H…O, C—H…O and C—H…Cl hydrogen bonds plus C—H…π (ring) interactions .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 275.73 g/mol . It is a powder in physical form . The InChI code for this compound is 1S/C15H14ClNO2/c1-11-6-8-12(9-7-11)19-14-5-3-2-4-13(14)17-15(18)10-16/h2-9H,10H2,1H3,(H,17,18) .
Scientific Research Applications
Antifungal Agents
Compounds with benzothiazin-3(4H)-one or 2H-1,4-benzoxazin-3(4H)-one moieties, including derivatives of 2-chloro-N-[2-(4-methylphenoxy)phenyl]acetamide, have been studied for their potential as novel class of anti-Candida agents .
Anticancer Properties
Derivatives of 2-chloro-N-[2-(4-methylphenoxy)phenyl]acetamide have been synthesized and screened for their anticancer properties. These compounds have shown promise in design and synthesis for potential therapeutic applications .
Herbicidal Ionic Liquids
A chloro-substituted analog of creasin, which includes compounds like 2-chloro-N-[2-(4-methylphenoxy)phenyl]acetamide, has been found to exhibit pronounced antitumor activity and has opened wide prospects for its application in medicine and agriculture .
Therapeutic Applications
N-aryl-acetamides, including the title compound, have a wide range of therapeutic applications. Research efforts continue to synthesize more N-aryl-acetamides to explore their potential benefits .
SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2- CHLORO-N-(4… [2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-2-(4… Synthesis and characterization of herbicidal ionic liquids based on (4… Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-meth…
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
2-chloro-N-[2-(4-methylphenoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-11-6-8-12(9-7-11)19-14-5-3-2-4-13(14)17-15(18)10-16/h2-9H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRNUXFLICWMJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(4-methylphenoxy)phenyl]acetamide |
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